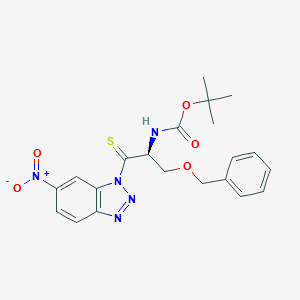

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide

Description

BenchChem offers high-quality Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHTXYLWKDWEB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472959 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-89-1 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Application of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide in Thionopeptide Engineering

Executive Summary

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is a highly specialized, pre-activated building block utilized in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of thionoserine residues. Thioamides—isosteres of standard oxoamides—confer enhanced proteolytic stability, alter hydrogen-bonding dynamics, and serve as precursors for complex peptidomimetics. This technical whitepaper elucidates the physicochemical properties, mechanistic advantages, and validated experimental workflows for deploying this reagent without inducing epimerization.

Molecular Architecture & Physicochemical Properties

Understanding the molecular parameters of this building block is essential for calculating accurate stoichiometric equivalents during SPPS. The compound features a tert-butyloxycarbonyl (Boc) protected amine, a benzyl-protected serine side chain, and a highly reactive 6-nitrobenzotriazolide leaving group attached to the thiocarbonyl carbon[1].

| Property | Value |

| Chemical Name | (S)-2-(Boc-amino)-3-benzyloxy-propanethioic O-acid-1-(6-nitro)benzotriazolide |

| CAS Number | [1] |

| Molecular Formula | [2] |

| Molecular Weight | 457.51 g/mol [1] |

| Appearance | Red-Brown Powder[1] |

| Primary Application | Synthesis of thionopeptides and peptides containing thiazolidine rings[1] |

Mechanistic Role in Thionopeptide Synthesis

The Challenge of Thioacylation

Traditional methods of introducing thioamides into peptides (e.g., using Lawesson's reagent on intact oxopeptides) suffer from poor site-selectivity and high rates of epimerization. To achieve site-specific thioacylation, pre-activated thioacyl donors are required.

The 6-Nitrobenzotriazolide Advantage

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide utilizes the 6-nitrobenzotriazole moiety as a[3].

Causality: The electron-withdrawing nitro group significantly lowers the pKa of the benzotriazole ring. This stabilization of the departing anion increases the electrophilicity of the thiocarbonyl carbon. Consequently, the coupling reaction with the resin-bound N-terminal amine proceeds rapidly at room temperature without the need for basic coupling additives (like DIEA or DMAP) that would otherwise trigger the formation of a racemization-prone thiazol-5(4H)-one intermediate[4].

Fig 1. Epimerization-free thioacylation mechanism via 6-nitrobenzotriazole elimination.

Experimental Workflow: Solid-Phase Thioacylation

Because the thioacylating agent is pre-activated, the protocol deviates from standard HBTU/DIC-mediated SPPS. The following self-validating protocol utilizes Boc-chemistry, which is optimal here since via amidine formation or Edman-like cleavage[5][6].

Step-by-Step Methodology

-

Resin Preparation: Swell the Boc-protected peptidyl-resin in Dichloromethane (DCM) for 20 minutes.

-

N-Terminal Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the terminal Boc group.

-

Neutralization (Critical Step): Wash the resin with DCM (3x), then neutralize the TFA salt by treating with 5% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for 2 x 5 minutes.

-

Causality: Complete neutralization is vital because the incoming thioacylating agent requires a free, nucleophilic amine; however, excess base must be washed away to prevent base-catalyzed side reactions. Wash thoroughly with DMF (5x).

-

-

Thioacylation Coupling: Dissolve 1.5 to 2.0 equivalents of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide in minimal anhydrous DMF. Add the solution directly to the resin. Do NOT add coupling reagents (e.g., DIC, HATU, HBTU) . Agitate gently at room temperature for 1 to 2 hours.

-

Validation (Self-Validating System): Perform a Kaiser test on an aliquot of resin beads. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue), repeat step 4.

-

Elongation & Cleavage: Continue standard Boc-SPPS for subsequent residues. For final global deprotection and cleavage, utilize anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, dimethyl sulfide) at 0°C for 1 hour.

-

Note: Thioamides are sensitive to prolonged acid exposure; strict temperature control minimizes [6].

-

Fig 2. Step-by-step SPPS workflow for integrating pre-activated thioacyl donors.

Downstream Applications: Thiazolidine Ring Formation

Beyond serving as a protease-resistant backbone modification, the ThionoSer(Bzl) residue is a strategic precursor for thiazolidine-containing peptidomimetics[1].

Causality in Cyclization: Following global deprotection (which removes the benzyl ether from the serine side chain), the resulting free hydroxyl group is situated adjacent to the thioamide. Under dehydrating conditions (e.g., utilizing Burgess reagent or DAST), the sulfur atom nucleophilically attacks the activated beta-carbon, expelling the oxygen moiety to form a thiazoline ring. Subsequent reduction yields a thiazolidine ring. This biomimetic sequence is critical for synthesizing structural analogs of complex natural products like cyclotides and thiazole-containing antibiotics.

References

-

PubChem. "Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | C21H23N5O5S | CID 11798090". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]

-

The Journal of Organic Chemistry. "Complementary Strategies for Installation of Thioimidates into Peptide Backbones". Source: pubs.acs.org. URL:[Link]

-

Organic Letters. "Compatibility of the Thioamide Functional Group with β-Sheet Secondary Structure". Source: pubs.acs.org. URL:[Link]

-

Organic Letters. "Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection". Source: pubs.acs.org. URL:[Link]

-

VDOC.PUB. "Side Reactions In Peptide Synthesis". Source: vdoc.pub. URL:[Link]

Sources

- 1. Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide | CymitQuimica [cymitquimica.com]

- 2. Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | C21H23N5O5S | CID 11798090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vdoc.pub [vdoc.pub]

Advanced Thioacylation: Mechanism and Application of 6-Nitrobenzotriazolide Active Esters in Thioamide Synthesis

Introduction to Thioamide Bioisosteres and Activation Strategies

Thioamides are critical bioisosteres of native amide bonds, characterized by the substitution of the carbonyl oxygen with a chalcogen sulfur atom. This single-atom substitution profoundly alters the physicochemical properties of the peptide backbone, including enhanced resistance to proteolytic degradation, altered hydrogen-bonding capabilities, and a red-shifted absorption spectrum useful for spectroscopic probing[1].

However, the direct synthesis of thioamides via traditional thionation (e.g., using Lawesson's reagent or phosphorus pentasulfide) often suffers from poor chemoselectivity, epimerization at the α -chiral center, and degradation of sensitive functional groups[2]. To circumvent these issues, the pre-activation of thiocarbonyl compounds using specialized leaving groups has become the gold standard. Among these, 6-nitrobenzotriazolide (6-NO 2 -Bt) active esters have emerged as highly efficient, epimerization-free thioacylating agents[3]. The electron-withdrawing nitro group significantly enhances the leaving group ability of the benzotriazole moiety, facilitating rapid and high-yielding aminolysis even with sterically hindered nucleophiles[4].

Mechanistic Causality of 6-Nitrobenzotriazolide Activation

The efficacy of 6-nitrobenzotriazolide active esters stems from a carefully orchestrated sequence of electronic destabilization and favorable leaving group kinetics.

Synthesis of the Active Ester

The preparation of the active ester begins with a standard amino acid, which is converted to a thioamide derivative (often an anilide) using P 4 S 10 . This precursor undergoes an intramolecular diazonium cyclization mediated by in situ generated nitrous acid (NaNO 2 and glacial acetic acid)[2]. The cyclization yields the highly reactive 6-nitrobenzotriazole thioamino acid derivative. The causality here is driven by the formation of the stable, aromatic benzotriazole ring, which acts as an exceptional leaving group once the active ester is formed[4].

The Aminolysis Pathway

During the coupling phase, a primary or secondary amine (or the N-terminus of a growing peptide chain) acts as the nucleophile. The mechanism proceeds via a classic addition-elimination pathway:

-

Nucleophilic Attack: The amine lone pair attacks the highly electrophilic thiocarbonyl carbon. The electrophilicity is augmented by the electron-withdrawing 6-nitrobenzotriazole group, which pulls electron density away from the C=S bond.

-

Tetrahedral Intermediate Formation: The attack generates a transient tetrahedral intermediate. The stability of this intermediate is fleeting due to the strong driving force to reform the C=S double bond.

-

Elimination: The intermediate collapses, ejecting the 6-nitrobenzotriazolide anion. The low pK a of 6-nitrobenzotriazole ensures it is an excellent leaving group, driving the reaction to completion[5].

Mechanism of thioamide formation via 6-nitrobenzotriazolide active esters.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and utilization of the active ester. The loss of benzotriazole signals in 1 H and 13 C NMR spectra, alongside the shift of the thiocarbonyl peak to ~200 ppm, serves as an internal validation metric for successful thioamide formation[3].

Protocol A: Preparation of Thiocarbonyl-6-nitro-1H-benzotriazoles

-

Precursor Synthesis: Convert the starting amide to a thioamide by stirring at room temperature with phosphorus pentasulfide (P 4 S 10 ) in a suitable solvent (e.g., THF). Isolate the crude thioamide (typical yields 59-96%)[3].

-

Cyclization: Dissolve the thioamide in glacial acetic acid. Slowly add an aqueous solution of sodium nitrite (NaNO 2 ) at 0 °C.

-

Isolation: Stir the mixture until the intramolecular diazonium cyclization is complete. The thiocarbonyl-6-nitro-1H-benzotriazole will precipitate as a stable crystalline solid. Filter, wash with cold water, and dry under vacuum (yields 45-81%)[3].

Protocol B: Thioacylation of Amines

-

Reaction Setup: Dissolve the thiocarbonyl-1H-6-nitrobenzotriazole active ester (1.0 eq) in anhydrous CH 2 Cl 2 (30 mL) at room temperature[5].

-

Coupling: Add the appropriate primary or secondary amine (1.0 eq) and triethylamine (Et 3 N, 1.0 eq) to the solution[5].

-

Incubation: Stir the reaction mixture overnight under an inert atmosphere (N 2 or Ar).

-

Workup & Validation: Remove the solvent via rotary evaporation. Redissolve the residue in EtOAc and wash sequentially with 5% Na 2 CO 3 (to remove the 6-nitrobenzotriazole byproduct), 1 M HCl, water, and brine[3]. Dry over Na 2 SO 4 and concentrate. Validate the product via 13 C NMR, confirming the thiocarbonyl resonance at ~200-211 ppm[5].

Experimental workflow for thioamide synthesis and validation.

Quantitative Performance and Scope

The 6-nitrobenzotriazolide methodology demonstrates broad functional group tolerance and high efficiency. The table below summarizes typical yields for various thioamide derivatives synthesized using this approach, highlighting its superiority over classical, less reactive thioacylating agents[3].

| Active Ester Precursor | Nucleophile (Amine) | Product Type | Isolated Yield (%) | Validation Shift ( 13 C NMR) |

| Thiocarbonyl-6-NO 2 -Bt (Alkyl) | Primary Amine | N-Monosubstituted Thioamide | 80 - 98% | ~200 ppm |

| Thiocarbonyl-6-NO 2 -Bt (Aryl) | Secondary Amine | N,N-Disubstituted Thioamide | 85 - 95% | ~200 ppm |

| Thioamino Acid-6-NO 2 -Bt | Amino Acid Ester | Thiopeptide | 72 - 80% | ~205 ppm |

| Thiocarbonyl-6-NO 2 -Bt | Organolithium/Grignard | Tertiary Thioamide | 35 - 99% | ~211 ppm |

Data synthesized from Shalaby et al. and related mechanistic studies on benzotriazole-assisted thioacylation[3][4][5].

Conclusion

The utilization of 6-nitrobenzotriazolide active esters represents a paradigm shift in the synthesis of thioamides and thiopeptides. By leveraging the potent electron-withdrawing properties of the nitro group, this methodology ensures the generation of a highly reactive thiocarbonyl center and an exceptional leaving group. The resulting self-validating protocols offer drug development professionals a robust, epimerization-free pathway to incorporate thioamide bioisosteres into complex molecular architectures.

References

- Shalaby, M. A., et al. "Benzotriazole-Assisted Thioacylation." The Journal of Organic Chemistry, 1996.

- "Side Reactions In Peptide Synthesis." VDOC.PUB.

- "Benzotriazole-Assisted Thioacylation.

- Hansen, T. N., & Olsen, C. A. "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv, 2023.

- "Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements." Thieme Connect.

Sources

Physical Properties and Shelf-Life Stability of Boc-ThionoSer(Bzl) Derivatives: A Comprehensive Technical Guide

Executive Summary

The incorporation of thioamide isosteres into peptide backbones represents a powerful strategy in modern drug development for enhancing proteolytic stability and probing hydrogen-bond dynamics. Among the critical building blocks for this chemistry is Boc-ThionoSer(Bzl) , frequently utilized in its activated form, Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide[1]. Unlike standard oxo-amides, thioamides possess unique electronic and steric profiles that fundamentally alter their physical properties and degradation kinetics. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, degradation mechanisms, and self-validating protocols required to ensure the shelf-life stability of Boc-ThionoSer(Bzl) derivatives.

Structural and Physicochemical Profiling

The substitution of a carbonyl oxygen with sulfur (C=S) induces profound geometric and thermodynamic shifts. Sulfur's larger atomic radius and lower electronegativity compared to oxygen result in a highly polarizable bond with a predominant bipolar resonance structure[2].

As a Senior Application Scientist, understanding these baseline physical parameters is non-negotiable, as they directly dictate the handling, synthesis, and storage requirements of the derivative.

Quantitative Physical Properties

The physical properties of the thioamide bond deviate significantly from traditional amides, restricting available Φ and Ψ dihedral space and altering spectroscopic signatures. Activated derivatives like Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide typically present as a red-brown powder with a molecular weight of 457.51 g/mol [1].

Table 1: Comparative Physicochemical Metrics (Amide vs. Thioamide)

| Property | Oxo-Amide (Standard) | Thioamide (Boc-ThionoSer(Bzl)) | Implications for Stability & Synthesis |

| Bond Length | 1.23 Å (C=O) | 1.71 Å (C=S) | Steric clashes; restricts available peptide backbone conformations[2]. |

| van der Waals Radius | 1.40 Å (O) | 1.85 Å (S) | Alters crystal packing; increases susceptibility to nucleophilic attack[2]. |

| Rotational Barrier | ~15–20 kcal/mol | +5 kcal/mol higher | Increased rigidity; traps conformers during elongation[2]. |

| UV Absorption Max | ~220 nm | ~265 nm ( ± 5 nm) | Enables orthogonal spectrophotometric tracking during synthesis[2]. |

| 13 C NMR Shift | ~170 ppm | 200–210 ppm | Clear diagnostic marker for C=S bond integrity[2]. |

| Oxidation Potential | 3.29 eV | 1.21 eV | Highly prone to oxidative degradation and sulfine formation[2]. |

Mechanistic Degradation Pathways & Shelf-Life Dynamics

The inherently low oxidation potential (1.21 eV) and altered electronics of the thioamide bond make Boc-ThionoSer(Bzl) highly susceptible to specific degradation vectors[2]. Shelf-life instability is primarily driven by three competing mechanisms:

-

Oxidative Desulfurization : Exposure to atmospheric oxygen or reactive oxygen species (ROS) rapidly converts the thioamide into a sulfine (S-oxide) intermediate[3]. Further oxidation yields a highly unstable sulfene (S,S-dioxide), which collapses via the extrusion of sulfur dioxide to form the desulfurized oxo-amide[3].

-

Base-Catalyzed Epimerization : The strong electron-withdrawing nature of the thiocarbonyl group significantly increases the acidity of the α -proton. Consequently, the α -carbon of thioamino acids is highly prone to base-catalyzed epimerization (racemization)[4].

-

Hydrolytic Cleavage : In the presence of adventitious moisture and acidic microenvironments, the thioamide bond can undergo hydrolysis, cleaving the building block.

Fig 1. Primary degradation pathways of Boc-ThionoSer(Bzl) impacting shelf-life stability.

Self-Validating Experimental Protocols for Stability Assessment

To establish a reliable shelf-life profile, empirical testing must be rigorous. Relying on single-point MS data is a common pitfall due to the differing ionization efficiencies of thioamides versus their oxo-amide degradants. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Fig 2. Self-validating experimental workflow for assessing thioamide degradation kinetics.

Protocol 3.1: Oxidative Stress Profiling via Orthogonal LC-MS/UV

Causality & Rationale: By monitoring the orthogonal UV shift (265 nm for the C=S bond, 220 nm for the C=O bond)[2], we create a self-validating ratio ( A265/A220 ) that accurately tracks desulfurization independently of MS ionization bias. Self-Validation Mechanism: Phenanthrene is utilized as a chemically inert internal standard[4]. If the phenanthrene peak area deviates by >2% across injections, the run is flagged for matrix suppression or injection volume error, automatically invalidating the time-point.

Step-by-Step Methodology:

-

Sample Preparation : Weigh 5.0 mg of Boc-ThionoSer(Bzl) strictly under an Argon atmosphere. Note: Argon is denser than nitrogen and provides a superior protective blanket against atmospheric oxygen, which is critical given the molecule's 1.21 eV oxidation potential[2].

-

Standard Addition : Dissolve the powder in 1.0 mL of degassed LC-MS grade Acetonitrile containing 0.004 M phenanthrene[4].

-

Stress Induction : Expose aliquots to 0.3% H2O2 at 25°C to accelerate oxidative degradation[3].

-

Acquisition : Inject 5 µL onto a C18 reverse-phase column. Monitor dual UV channels (220 nm and 265 nm) and positive ESI-MS.

-

Data Analysis : Calculate the degradation rate constant ( kobs ) by plotting ln(A265/AIS) versus time.

Protocol 3.2: Stereochemical Integrity Validation via Chiral HPLC

Causality & Rationale: Because the α -carbon of thioamino acids is exceptionally sensitive to base-catalyzed epimerization[4], assessing enantiomeric excess ( ee ) is mandatory for shelf-life certification. Self-Validation Mechanism: Prior to sample analysis, a System Suitability Test (SST) using a known racemic mixture of D/L-Boc-ThionoSer(Bzl) must be injected. The protocol is only valid if the baseline resolution ( Rs ) between enantiomers is ≥1.5 .

Step-by-Step Methodology:

-

SST Verification : Inject the racemic standard onto a Chiralpak IC column (Isocratic Hexane/Isopropanol 80:20). Verify Rs≥1.5 .

-

Sample Preparation : Dissolve the aged Boc-ThionoSer(Bzl) sample in Hexane/Isopropanol (80:20) to a concentration of 1 mg/mL. Critical: Avoid any basic additives (e.g., DEA or TEA) in the mobile phase, as they will artificially induce epimerization during the chromatographic run[4].

-

Acquisition : Run for 30 minutes at 1.0 mL/min, monitoring at the thioamide-specific wavelength of 265 nm[2].

-

Quantification : Calculate % ee based on the integration of the L-enantiomer versus the D-enantiomer.

Formulation and Storage Directives

Based on the physicochemical vulnerabilities outlined above, the following storage conditions are mandatory to maximize the shelf-life of Boc-ThionoSer(Bzl) derivatives:

-

Temperature : Store desiccated at -20°C . Lowering the thermal energy minimizes the kinetic energy available for C-N bond rotation and reduces the frequency of oxidative collisions.

-

Atmosphere : The container headspace must be purged with Argon to mitigate sulfine formation[3].

-

Light : Store in amber vials . The extended π -conjugation of the C=S bond (absorbing at 265 nm) makes it highly susceptible to UV-induced radical degradation[2].

Sources

Synthesis Pathway and Characterization of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide: A Technical Guide for Site-Specific Thioacylation

Executive Summary & Rationale

Thioamides are critical bioisosteres of oxoamides in peptide therapeutics. The single-atom substitution of oxygen to sulfur confers enhanced resistance to enzymatic hydrolysis, unique thermodynamic stability, and improved conformational rigidity without drastically altering the steric profile of the peptide backbone[1]. However, the site-specific incorporation of thioamides into growing peptide chains is notoriously challenging. Traditional thioesters often suffer from poor reactivity and a high propensity for racemization (epimerization) at the α-carbon during activation.

To overcome these limitations, α-amino thionoacid derivatives of nitrobenzotriazole—specifically Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide (CAS: 184951-89-1) —have been developed as highly efficient, epimerization-free thioacylating agents[Shalaby et al., 1996][2]. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and analytical characterization required to successfully utilize this reagent in solid-phase peptide synthesis (SPPS).

Mechanistic Design Principles

The structural design of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is meticulously optimized for controlled thioacylation:

-

The 6-Nitrobenzotriazolide (Nbz) Leaving Group: The electron-withdrawing nitro group significantly lowers the pKa of the benzotriazole ring. This creates an exceptionally stable leaving group, highly activating the thioamide for nucleophilic attack by the N-terminus of a peptide resin without the need for harsh heating or external coupling reagents[3].

-

Boc and Bzl Protection Strategy: The tert-butyloxycarbonyl (Boc) group provides robust N-terminal protection that withstands the aggressive thionation process. Concurrently, the benzyl (Bzl) ether protects the hydroxyl side chain of serine, preventing deleterious intramolecular side reactions (such as oxazoline formation) during carboxyl activation[4].

Synthesis Workflow

The synthesis of the Nbz-activated thioamino acid proceeds through a highly controlled three-step pathway: amidation via a mixed anhydride, thionation of the oxoamide, and diazotization-induced cyclization.

Workflow for the synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide.Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol 1: Synthesis of Boc-Ser(Bzl)-(2-amino-4-nitroanilide)

Causality & Rationale: Activation of the carboxylic acid must be done at sub-zero temperatures to prevent the premature rearrangement of the mixed anhydride, which would lead to the formation of an unreactive isobutyl ester and induce racemization at the α-carbon.

-

Dissolve Boc-Ser(Bzl)-OH (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -15 °C using an ice/salt bath.

-

Add N-methylmorpholine (NMM, 1.05 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Stir for exactly 15 minutes.

-

Add 4-nitro-1,2-phenylenediamine (1.1 eq) in one portion. Allow the reaction to gradually warm to room temperature (RT) and stir for 12 hours.

-

Self-Validation Checkpoint: The formation of N-methylmorpholine hydrochloride salt as a dense white precipitate immediately upon the addition of IBCF validates the successful generation of the mixed anhydride. TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material.

Protocol 2: Thionation to Boc-ThionoSer(Bzl)-(2-amino-4-nitroanilide)

Causality & Rationale: Phosphorus pentasulfide (P₄S₁₀) combined with Na₂CO₃ provides a milder thionating environment compared to Lawesson's reagent, minimizing the risk of Boc deprotection or side-chain benzyl ether cleavage.

-

Dissolve the anilide intermediate (1.0 eq) in anhydrous THF.

-

Add P₄S₁₀ (0.5 eq) and Na₂CO₃ (0.5 eq) directly to the stirring solution. Stir at RT for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual phosphoric acids, extract with ethyl acetate, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: The transition of the reaction mixture from a heterogeneous yellow suspension to a clear, dark orange/red solution over 24 hours serves as a visual indicator of P₄S₁₀ consumption and successful thionation.

Protocol 3: Diazotization and Cyclization

Causality & Rationale: The diazotization must be performed strictly at 0 °C to stabilize the transient diazonium intermediate. Once formed, the secondary thioamide nitrogen rapidly undergoes intramolecular nucleophilic attack to form the benzotriazole ring.

-

Dissolve the thioamide intermediate in glacial acetic acid and cool to 0 °C.

-

Add an aqueous solution of NaNO₂ (1.2 eq) dropwise over 10 minutes.

-

Stir at 0 °C for 30 minutes, then remove the ice bath and stir at RT for an additional 30 minutes.

-

Pour the mixture into vigorously stirring ice water to precipitate the product. Filter, wash with cold water, and dry over P₂O₅ under vacuum overnight.

-

Self-Validation Checkpoint: The immediate evolution of nitrogen gas (bubbling) upon NaNO₂ addition confirms diazotization. The subsequent formation of a red-brown precipitate upon quenching in ice water validates the successful cyclization into the highly hydrophobic benzotriazolide.

Quantitative Data and Characterization

To ensure the integrity of the thioacylating agent prior to peptide coupling, the synthesized product must be validated against the following physicochemical and spectroscopic parameters[PubChem, CID 11798090][5].

Table 1: Physicochemical Specifications

| Property | Specification / Expected Value |

|---|---|

| Chemical Name | Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide |

| CAS Number | 184951-89-1 |

| Molecular Formula | C₂₁H₂₃N₅O₅S |

| Molecular Weight | 457.51 g/mol |

| Appearance | Red-Brown Powder |

| Solubility | Soluble in DMF, THF, DCM; Insoluble in H₂O |

| Storage Conditions | -20 °C, desiccated (moisture sensitive) |

Table 2: Analytical Validation Criteria

| Analytical Method | Diagnostic Signals / Validation Criteria |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.9–8.2 (m, 3H, Nbz aromatics); δ 5.6 (m, 1H, α-CH); δ 1.4 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃) | δ ~205.0 (C=S thiocarbonyl); δ 155.2 (C=O Boc); δ 146.5 (Nbz C-NO₂) |

| ESI-MS (m/z) | [M+H]⁺ calculated: 458.15; observed: 458.1 |

| TLC (EtOAc/Hexane 1:1) | R_f ≈ 0.6 (UV active, distinct yellow/orange spot) |

Application in Solid-Phase Peptide Synthesis (SPPS)

When incorporating Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide into a peptide sequence, it is critical to alter standard SPPS protocols. Because the reagent is a pre-activated thioester equivalent, the addition of standard coupling reagents (e.g., HBTU, HATU, or DIC) must be strictly avoided, as they will cause degradation or undesired side reactions with the thioamide moiety[Wissner et al., 2013][3].

Coupling Protocol: The resin-bound peptide (bearing a free N-terminal amine) is treated directly with a solution of the Nbz-thioamino acid (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 2 to 4 hours.

Mechanism of thioacylation during solid-phase peptide synthesis using the Nbz reagent.References

-

Shalaby MA, Grote CW, Rapoport H. "Thiopeptide Synthesis. α-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents." The Journal of Organic Chemistry, 1996, 61(25), 9045–9048. URL: [Link]

-

Wissner RF, Batjargal S, Fadzen CM, Petersson EJ. "Labeling Proteins with Fluorophore/Thioamide Förster Resonant Energy Transfer Pairs by Combining Unnatural Amino Acid Mutagenesis and Native Chemical Ligation." Journal of the American Chemical Society, 2013, 135(17), 6529–6540. URL: [Link]

-

Wang X, Xu S, Tang Y, et al. "Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides." Nature Communications, 2023, 14, 4635. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11798090, Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide." PubChem. URL: [Link]

Sources

- 1. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide | CymitQuimica [cymitquimica.com]

- 5. Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | C21H23N5O5S | CID 11798090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Bioactive Peptides: A Comprehensive Guide to Thionoserine and Thioamide Incorporation

Executive Summary

The structural optimization of bioactive peptides is a cornerstone of modern drug development. Among the most potent, yet synthetically challenging, backbone modifications is the single-atom oxygen-to-sulfur substitution—converting a canonical oxoamide into a thioamide. When applied to specific residues such as serine (forming thionoserine ), this minimalist isosteric replacement profoundly alters the stereoelectronic landscape of the peptide. This whitepaper provides an in-depth mechanistic analysis of thionoserine incorporation, detailing the chemical causality behind its stabilizing effects against serine proteases, and outlines self-validating synthetic workflows designed to overcome the historical bottlenecks of solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Stereoelectronics of Thionoserine

To understand why thionoserine incorporation yields such dramatic biological effects, one must examine the fundamental physics of the thiocarbonyl (C=S) bond compared to the canonical carbonyl (C=O)[1].

The substitution of oxygen with sulfur introduces a larger, more polarizable atom into the peptide backbone. Sulfur's lower electronegativity and larger atomic radius weaken the C=S bond (130 kcal/mol vs. 170 kcal/mol for C=O) and extend the bond length. Crucially, this alters the hydrogen-bonding network: the thiocarbonyl is a significantly weaker hydrogen-bond acceptor, while the adjacent N-H becomes a much stronger hydrogen-bond donor due to a drop in its pKa from ~15 to ~12[1].

Furthermore, the presence of the C=S bond lowers the pKa of the adjacent α -proton by approximately 3 units[2]. While this stereoelectronic shift is responsible for the unique biological properties of thionopeptides, it is also the root cause of the primary synthetic challenge: base-catalyzed epimerization.

Table 1: Physicochemical Comparison of Oxoamides vs. Thioamides

| Property | Canonical Oxoamide (C=O) | Thioamide / Thionoserine (C=S) | Mechanistic Consequence |

| Bond Length | ~1.23 Å | ~1.61 Å | Increased steric bulk; alters local Ramachandran spatial preferences. |

| N-H pKa | ~15 | ~12 | Stronger H-bond donor; stabilizes specific secondary structure microenvironments. |

| α -CH pKa | Standard | Lowered by ~3 units | High risk of base-catalyzed epimerization during standard Fmoc SPPS. |

| UV Absorbance | 220 nm | 265 nm | Enables real-time spectroscopic tracking and fluorescence quenching assays. |

Synthetic Workflows: Overcoming SPPS Bottlenecks

The incorporation of thionoserine via standard Fmoc-SPPS is historically plagued by two yield-crippling side reactions:

-

Epimerization: The lowered pKa of the α -proton makes the chiral center highly susceptible to base-catalyzed abstraction by piperidine during routine Fmoc deprotection cycles[2].

-

Edman-like Degradation: During final acidic cleavage (TFA), the protonation of the n+1 amide carbonyl entices the highly nucleophilic sulfur into a rapid 5-exo-trig cyclization, leading to chain scission and further epimerization[3].

To circumvent these issues, modern protocols employ thioimidate protection . By reversibly alkylating the thiocarbonyl sulfur, the stereochemical integrity of the α -carbon is preserved, and nucleophilic attack during cleavage is suppressed[2][3].

Fig 1. Step-by-step workflow for solid-phase synthesis of thionopeptides using thioimidate protection.

Protocol: Site-Specific Thionoserine Incorporation via Thioimidate Protection

This methodology acts as a self-validating system; the successful retention of stereochemistry directly validates the efficacy of the thioimidate intermediate.

Phase 1: Pre-Thioamide Elongation

-

Swell the selected resin (e.g., Rink Amide AM) in anhydrous DMF for 30 minutes.

-

Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

-

Elongate the peptide up to the residue immediately preceding the target thionoserine site using standard coupling (4 eq Fmoc-AA-OH, 4 eq DIC, 4 eq Oxyma Pure).

Phase 2: Thionoserine Coupling 4. Activate the thionoserine precursor (e.g., N

α -Fmoc-thionoserine-benzotriazolide) using a mild base (DIPEA). Causality: Mild activation is required to prevent premature cyclization of the highly reactive thioacylating reagent. 5. Couple the activated reagent to the free N-terminus for 2–4 hours at room temperature. Validate coupling completion via a Kaiser test.Phase 3: Thioimidate Protection 6. Wash the resin extensively with anhydrous DCM to remove all traces of nucleophiles. 7. Treat the resin with an alkylating agent (e.g., Meerwein's salt or a specialized reversible thioimidate protecting group). Causality: Converting the C=S to a C-S-R thioimidate eliminates the electron-withdrawing effect of the thiocarbonyl, restoring the pKa of the α -proton and completely preventing base-catalyzed epimerization during subsequent Fmoc cycles.

Phase 4: Elongation and Cleavage 8. Resume standard Fmoc-SPPS for the remaining N-terminal residues. 9. Treat the resin with a highly optimized cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H 2 O). Causality: Cleavage time must be strictly limited (typically 1-2 hours) to minimize any residual risk of 5-exo-trig Edman-like degradation, which is exacerbated by prolonged acid exposure[3]. 10. Precipitate in cold diethyl ether, perform thioimidate deprotection (if a reversible group was used), and purify via RP-HPLC.

Biological Applications: Serine Protease Resistance

The most profound application of thionoserine and related thioamides is the stabilization of therapeutic peptides against proteolytic degradation. Because the peptide backbone is the natural substrate for proteases, modifying the scissile bond (or adjacent P1/P3 positions) with a thioamide creates a severe stereoelectronic mismatch within the protease active site[4].

When a thionoserine residue is positioned at the P1 or P3 site of a serine protease substrate, the larger van der Waals radius of sulfur creates a steric clash. Furthermore, the altered n→π∗ orbital interactions and the weakened hydrogen-bond accepting capability of the C=S bond prevent the formation of the tightly bound Michaelis complex required for catalysis[4][5].

Fig 2. Mechanism of serine protease resistance conferred by site-specific thioamide incorporation.

Case Study: Dual-Site Stabilization of Cancer Imaging Peptides

A landmark study demonstrated the power of thioamide positional scanning in stabilizing cancer imaging probes[4]. The native peptide TB1 (a fluorescein analog of BVD15 targeting the Neuropeptide Y1-receptor in breast cancer cells) is rapidly degraded by kallikrein, a serine protease, exhibiting a serum half-life of merely 1.5 hours.

By systematically scanning thioamide substitutions, researchers identified that placing a single thioamide at the Arg6 position (acting simultaneously as the P1 site for Arg6 cleavage and the P3 site for Arg8 cleavage) provided dual-site protection. The resulting thionopeptide, TB1-RS6, exhibited a dramatic increase in serum half-life to >24 hours while maintaining full receptor binding potency[4]. Similar unprecedented stabilization has been observed in metabolic hormones like GLP-1 against DPP-4 degradation.

Table 2: Impact of Thioamide Incorporation on Proteolytic Half-Life

| Bioactive Peptide | Modification | Target Protease | Half-Life ( t1/2 ) | Efficacy Increase |

| GLP-1 | None (Native Oxoamide) | DPP-4 | Baseline | N/A |

| GLP-1 | Thioamide near scissile bond | DPP-4 | Extended | Up to 750-fold |

| TB1 (BVD15 analog) | None (Native Oxoamide) | Kallikrein | 1.5 hours | N/A |

| TB1-RS6 | Thioamide at Arg6 | Kallikrein | > 24 hours | > 16-fold |

Conclusion

The incorporation of thionoserine and related thioamides represents a highly sophisticated strategy for peptide engineering. By fundamentally altering the stereoelectronics of the peptide backbone, researchers can rationally design therapeutics that are highly resistant to serine proteases without sacrificing receptor affinity. While the synthetic hurdles of epimerization and Edman-like degradation have historically limited the accessibility of thionopeptides, the advent of thioimidate protection strategies has transformed this modification from a synthetic curiosity into a robust, scalable tool for modern drug development.

References

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: NIH PubMed Central (PMC) URL:[Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL:[Link]

-

A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis Source: ACS Organic Letters URL:[Link]

-

Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides Source: ACS Chemical Biology URL:[Link]

-

Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Optimal Solvent Selection for Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide Reactions in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Protocol

Executive Summary

The site-specific incorporation of thioamides into peptide backbones is a powerful strategy in drug development for conferring protease resistance and restricting backbone conformation[1]. Among the most effective thioacylating agents is Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide , a pre-activated building block that enables the direct installation of a threonine/serine thioamide analog[2].

However, the 6-nitrobenzotriazolide leaving group is highly reactive. Its efficacy is entirely dictated by the microenvironment of the coupling reaction. As a Senior Application Scientist, I frequently observe that the default reliance on standard solid-phase peptide synthesis (SPPS) solvents—specifically Dimethylformamide (DMF)—leads to catastrophic reaction failures, primarily through water-mediated desulfurization and base-catalyzed reagent degradation. This guide establishes the mechanistic causality behind solvent selection and provides a self-validating protocol optimized for anhydrous Dichloromethane (DCM).

Mechanistic Causality: Why Solvent Dictates Reaction Fate

To master thioacylation, one must understand the competing kinetic pathways at play during the activation of the thiocarbonyl group.

The Threat of Water-Mediated Desulfurization

Standard SPPS relies on polar aprotic solvents like DMF or NMP to swell the resin and solubilize growing peptide chains. However, DMF is highly hygroscopic. When Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is dissolved in DMF, even trace amounts of water act as competing nucleophiles. The water attacks the highly electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate that collapses to expel hydrogen sulfide ( H2S ), resulting in the irreversible formation of an oxo-amide byproduct [3].

The Base-Catalyzed Degradation Pathway

A common error in thiopeptide synthesis is the reflexive addition of non-nucleophilic bases, such as N,N-Diisopropylethylamine (DIPEA), to the coupling mixture. While DIPEA is standard for Fmoc/Boc chemistry, 6-nitrobenzotriazolide derivatives are inherently unstable in the presence of excess base. DIPEA triggers the slow degradation of the thioacylating agent before it can react with the resin-bound amine[3].

The DCM Advantage

Dichloromethane (DCM) is a low-polarity, non-hygroscopic solvent. By switching the coupling environment to anhydrous DCM, we achieve two mechanistic victories:

-

Moisture Exclusion: The lack of hygroscopicity starves the desulfurization pathway of water, preserving the C=S bond.

-

Kinetic Dominance: The unhindered resin-bound amine rapidly attacks the benzotriazolide in DCM without the need for basic catalysis.

Furthermore, because the resulting thioamide bond is highly susceptible to acidolysis during the final global deprotection steps[4], maximizing the initial coupling purity in DCM is critical to isolating a viable yield of the final product.

Quantitative Solvent Profiling

The following table summarizes the quantitative impact of solvent selection on the thioacylation of a resin-bound amine using nitrobenzotriazolide-activated reagents. Data reflects the optimized parameters required to suppress side reactions[3].

| Solvent System | Polarity Index | Thiopeptide Conversion (%) | Oxo-amide Byproduct (%) | Reagent Degradation Risk |

| Anhydrous DCM | 3.1 | > 95% | < 1% | Minimal |

| Regular DCM | 3.1 | 92% | 2 - 3% | Low |

| THF | 4.0 | 80 - 85% | 5 - 8% | Moderate |

| DMF | 6.4 | < 60% | > 25% | High (especially with base) |

Reaction Workflow Visualization

Fig 1: Mechanistic divergence of thioacylation based on solvent polarity and hygroscopicity.

Optimized Protocol for Solid-Phase Thioacylation

This protocol is engineered as a self-validating system . By integrating a micro-cleavage step directly after coupling, the scientist can verify the integrity of the anhydrous environment before committing to subsequent peptide elongation.

Materials Required

-

Peptidyl-resin with a free N-terminal amine.

-

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide[2].

-

Anhydrous Dichloromethane (DCM) over molecular sieves.

-

Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5).

Step-by-Step Methodology

Step 1: Resin Preparation and Solvent Exchange

-

Deprotect the N-terminus of the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF for Fmoc).

-

Wash the resin extensively with DMF (3 × 1 min), followed by a critical solvent exchange wash using anhydrous DCM (5 × 1 min).

-

Causality Note: Residual DMF trapped in the resin matrix will carry trace moisture into the coupling step. The extensive DCM wash is mandatory to flush out all polar solvent molecules.

Step 2: Anhydrous Thioacylation

-

Weigh out 1.5 equivalents of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide relative to the resin loading.

-

Dissolve the reagent in a minimal volume of anhydrous DCM (typically 10 mL per gram of resin).

-

Causality Note:Do not add DIPEA or any other base. The 6-nitrobenzotriazolide leaving group is sufficiently active to drive the reaction, and omitting the base prevents the premature degradation of the reagent[3].

-

Add the solution to the resin and agitate gently at room temperature for 2 hours.

Step 3: Post-Coupling Wash

-

Drain the reaction mixture. The solution will likely be distinctly colored due to the liberated 6-nitrobenzotriazole.

-

Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of the leaving group and unreacted starting material.

Step 4: The Self-Validating LC-MS Check (Critical) To guarantee that the solvent environment successfully prevented desulfurization, perform the following diagnostic check:

-

Extract ~2 mg of the coupled resin into a microcentrifuge tube.

-

Treat with 100 µL of the TFA/TIPS/ H2O cleavage cocktail for 1 hour to cleave the peptide from the resin and remove the Boc protecting group. (Note: The Bzl group on the Serine side-chain requires stronger acid like HF or TFMSA for removal, so it will remain intact during this standard TFA micro-cleavage).

-

Evaporate the TFA under a stream of nitrogen, reconstitute in 50% Acetonitrile/Water, and inject into the LC-MS.

-

Diagnostic Math: Calculate the exact mass of your target thiopeptide ( M ). Look for the [M+H]+ peak.

-

If the solvent was compromised by moisture, you will observe an oxo-amide byproduct peak at [M−16+H]+ (representing the mass difference between Sulfur (32 Da) and Oxygen (16 Da)).

-

If the [M−16] peak exceeds 5% relative abundance, discard your current batch of DCM, replace your molecular sieves, and re-optimize your anhydrous conditions before proceeding.

-

References

-

Compatibility of the Thioamide Functional Group with β-Sheet Secondary Structure: Incorporation of a Thioamide Linkage into a β-Hairpin Peptide Organic Letters (2001). (References the foundational work by Rapoport et al., 1996, on α-amino thionoacid derivatives of nitrobenzotriazole).[Link]

-

Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support Organic Letters (2015).[Link]

-

Side Reactions In Peptide Synthesis VDOC.PUB (Comprehensive review of acidolysis and degradation pathways in thiopeptide synthesis).[Link]

Sources

Deprotection conditions for benzyl-protected thionoserine residues in peptide synthesis

Application Note: Optimization of Deprotection Conditions for Benzyl-Protected Thionoserine Residues in Peptide Synthesis

Executive Summary

The site-specific incorporation of thionoserine (the thioamide analog of serine) into peptide backbones provides researchers with a powerful biophysical probe for studying hydrogen-bonding dynamics, α -helix stability, and protease resistance. However, synthesizing thioamide-containing peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents severe chemical hurdles. This application note establishes a comprehensive, self-validating methodology for managing the dual challenges of thionoserine synthesis: preventing backbone epimerization via S-(4-azidobenzyl) thioimidate protection [1], and navigating the orthogonal cleavage of O-benzyl side-chain protecting groups without inducing catalyst poisoning.

Mechanistic Rationale & Chemical Causality

Backbone Protection: The Epimerization Problem

Thioamides are structurally similar to standard amides but possess vastly different electronic properties. During the basic Fmoc-deprotection steps of SPPS, the α -proton of a thioamide residue is significantly more acidic than that of an oxo-amide. Exposure to standard 20% piperidine rapidly deprotonates the α -carbon, leading to extensive epimerization and loss of stereochemical integrity[1].

The Causal Solution: Alkylating the thioamide sulfur with a 4-azidobenzyl group converts the residue into a thioimidate[2]. This transformation eliminates the hydrogen-bond donor capacity of the nitrogen and alters the π -electron delocalization, drastically reducing α -proton acidity. Furthermore, thioimidates exhibit prolonged stability in trifluoroacetic acid (TFA), preventing premature backbone degradation during acidic cleavage[3].

Side-Chain Orthogonality: The Catalyst Poisoning Conundrum

When incorporating thionoserine, the side-chain hydroxyl group is frequently protected as an O-benzyl (O-Bzl) ether. In traditional peptide chemistry, O-Bzl groups are cleanly removed via catalytic hydrogenolysis ( H2 over Pd/C). The Causal Limitation: The thioamide sulfur acts as a potent Lewis base that irreversibly binds to and poisons palladium catalysts. Hydrogenolysis is strictly contraindicated for thiopeptides. Therefore, deprotection of O-Bzl must be achieved via strong acidic conditions (e.g., Trifluoromethanesulfonic acid [TFMSA] or anhydrous HF) combined with robust carbocation scavengers (thioanisole, ethanedithiol) to prevent irreversible S-alkylation of the thioamide.

Fmoc Deprotection Modifications

Even with thioimidate protection, prolonged exposure to piperidine can cause residual epimerization. Substituting piperidine with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a safer Fmoc deprotection environment, significantly increasing the yield of stereopure thioamide peptides[4].

Quantitative Data: Protection Strategy Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative differences between various thionoserine protection strategies.

| Parameter | Free Thioamide (Unprotected) | S-Benzyl Thioimidate | S-(4-Azidobenzyl) Thioimidate |

| Epimerization Risk (Fmoc SPPS) | High (>30% per cycle) | Low (<2%) | Low (<2%) |

| Optimal Fmoc Deprotection | 1% DBU in DMF | 1% DBU in DMF | 1% DBU in DMF |

| S-Deprotection Reagent | N/A | H2S Gas or HF | DTT or PPh3 |

| Toxicity / Safety Profile | Safe | Highly Toxic / Flammable | Safe (Benchtop Reagents) |

| TFA Stability | Moderate | Excellent | Excellent |

Visualizations of Workflows and Mechanisms

Mechanism of S-(4-azidobenzyl) thioimidate deprotection via DTT reduction and 1,6-elimination.

Step-by-step workflow for the solid-phase synthesis and deprotection of thionoserine peptides.

Validated Experimental Protocols

The following protocols constitute a self-validating system designed to ensure high-fidelity synthesis and deprotection of benzyl-protected thionoserine residues.

Protocol A: Thioimidate Formation (S-Alkylation)

Purpose: Mask the thioamide to prevent epimerization during subsequent SPPS cycles[1].

-

Following the coupling of the thionoserine residue, wash the resin with dry Dichloromethane (DCM) 3 times for 1 minute each.

-

Prepare a solution of 0.4 M 4-azidobenzyl bromide and 0.05 M N,N-Diisopropylethylamine (DIEA) in dry Dimethylformamide (DMF).

-

Add the solution to the resin and agitate on a rotary mixer for 6 hours at room temperature.

-

Drain the solvent, add fresh reagent, and agitate for an additional 6 hours.

-

Self-Validation Check: Cleave a 2 mg micro-scale resin sample using 20% Hexafluoroisopropanol (HFIP) in DCM. Analyze via UPLC-MS. A mass shift of +131 Da confirms successful 4-azidobenzyl thioimidate formation[1]. Do not proceed until >95% conversion is observed.

Protocol B: Modified Fmoc Deprotection (Elongation)

Purpose: Remove Fmoc groups while minimizing base-catalyzed side reactions[4].

-

Replace standard 20% piperidine with a solution of 1% DBU in DMF.

-

Treat the resin with the DBU solution for 2 × 5 minutes.

-

Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of DBU before the next coupling step.

Protocol C: Orthogonal S-Deprotection (Azide Reduction)

Purpose: Safely regenerate the free thioamide prior to global cleavage, supplanting the use of toxic H2S gas[1].

-

Upon completion of the peptide sequence (with the final N-terminal Fmoc removed), wash the resin with DMF.

-

Prepare a deprotection cocktail of 0.5 M Dithiothreitol (DTT) and 0.1 M DIEA in DMF.

-

Add the cocktail to the resin and agitate for 2 hours at room temperature. The DTT reduces the azide to an amine, triggering a spontaneous 1,6-elimination that liberates the thioamide.

-

Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

-

Self-Validation Check: Perform a UPLC-MS check on a micro-cleaved sample. The disappearance of the +131 Da adduct confirms complete S-deprotection.

Protocol D: Global Cleavage and O-Bzl Removal

Purpose: Cleave the peptide from the resin and remove the O-benzyl side-chain protecting group from the thionoserine residue.

-

Causality Check: Standard TFA cleavage (95% TFA) will not remove O-benzyl groups. You must use a high-acid cleavage cocktail.

-

Prepare a TFMSA cleavage cocktail: TFA / TFMSA / Thioanisole / Ethanedithiol (EDT) in an 80:10:5:5 ratio. Note: Thioanisole and EDT are critical here to scavenge the benzyl cations and prevent them from irreversibly alkylating the newly freed thioamide sulfur.

-

Chill the cocktail to 0°C and add to the resin. Agitate for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet with ether 3 times before lyophilization.

References

-

Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides Source: ChemRxiv (American Chemical Society) URL:[Link]

-

Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides (Peer-Reviewed) Source: ResearchGate URL:[Link]

-

Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Deprotection for Thioamide-Containing Peptides and Proteins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

How to minimize epimerization during Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide coupling

Executive Summary

The site-specific incorporation of thioamides into peptide backbones is a critical technique in drug development for enhancing proteolytic stability and probing local conformational dynamics. Utilizing 6-nitrobenzotriazolide active esters—specifically Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide —is a highly effective thioacylation strategy[1]. However, researchers frequently encounter severe epimerization (racemization) at the α-carbon during both the activation of the thionoamino acid and its subsequent solid-phase coupling[2].

This guide provides a mechanistic breakdown of why this epimerization occurs and offers field-validated, step-by-step protocols to suppress it, ensuring high stereointegrity in your synthesized thiopeptides.

Diagnostic Q&A: Troubleshooting Thioamide Coupling

Q: Why am I observing two peaks with identical mass (diastereomers) in my analytical HPLC chromatogram after coupling Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide? A: This is the hallmark of α-carbon epimerization. The substitution of a carbonyl oxygen with sulfur significantly increases the acidity of the adjacent α-proton. Under basic conditions, proton abstraction leads to the formation of a planar thioazlactone intermediate, which subsequently opens to yield a mixture of diastereomers[2]. This loss of stereocenter integrity typically occurs either during the chemical synthesis of the benzotriazolide active ester or during prolonged exposure to base during the solid-phase peptide synthesis (SPPS) coupling step.

Q: I currently use HCTU and DIPEA to generate the benzotriazolide active ester. Is this causing the epimerization? A: Yes. While uronium-based coupling reagents (like HCTU or PyBOP) paired with excess N,N-Diisopropylethylamine (DIPEA) provide excellent conversion yields, the strongly basic environment heavily promotes pre-coupling epimerization[2]. To minimize this, you must switch to a milder activation strategy, such as the mixed anhydride method utilizing Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM)[2].

Q: Does the choice of base during the actual solid-phase coupling step affect the stereointegrity? A: Absolutely. Even if you synthesize a stereopure 6-nitrobenzotriazolide active ester, coupling it onto the resin-bound peptide in the presence of DIPEA will cause rapid degradation and epimerization of the active ester[2]. Coupling must be performed under base-free conditions . If residual acid is present on the resin (e.g., from prior TFA deprotection steps), it must be carefully neutralized with sequential washes prior to the addition of the thioacylating agent, rather than adding base directly to the coupling cocktail.

Mechanistic Pathway & Workflow Visualization

To understand the causality behind our protocol choices, it is crucial to visualize how basic conditions drive the formation of the racemized product versus how our optimized conditions preserve the chiral center.

Mechanistic divergence of thiopeptide synthesis: Base-catalyzed epimerization vs. optimized stereoretentive workflow.

Validated Experimental Protocols

The following protocols form a self-validating system designed to isolate the active ester safely and couple it without compromising the α-carbon stereocenter.

Protocol 1: Epimerization-Suppressed Synthesis of the Active Ester (IBCF/NMM Method)

Causality: Using IBCF and NMM at cryogenic temperatures prevents the formation of the thioazlactone intermediate that plagues stronger uronium/DIPEA activation methods[2].

-

Preparation: Dissolve 1.0 equivalent of Boc-ThionoSer(Bzl)-OH in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cooling: Chill the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Critical Step: Do not allow the temperature to rise above -15 °C during activation.

-

Activation: Add 1.0 equivalent of N-Methylmorpholine (NMM) followed dropwise by 1.0 equivalent of Isobutyl Chloroformate (IBCF). Stir for exactly 15 minutes at -20 °C to form the mixed anhydride.

-

Esterification: Add 1.0 equivalent of 6-nitro-1H-benzotriazole. Stir the mixture for 30 minutes at -20 °C, then allow it to slowly warm to room temperature over 2 hours.

-

Workup & QC: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous , 1M , and brine. Dry over anhydrous and concentrate.

-

Self-Validation: Take a 1 mg aliquot, dissolve in Acetonitrile, and run an analytical LC-MS to confirm the mass of the intact Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide and ensure a single peak (confirming stereopurity) before proceeding to SPPS.

-

Protocol 2: Base-Free Solid-Phase Coupling

Causality: The 6-nitrobenzotriazolide active ester is highly reactive but unstable in the presence of DIPEA. Omitting the base during coupling prevents in-situ degradation and α-proton abstraction[2].

-

Resin Neutralization: Following Fmoc-deprotection of the resin-bound peptide, wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine. If an acidic cleavage cocktail was used previously, wash the resin with 5% NMM in DMF (2 × 1 min) followed by extensive DMF washes (5 × 1 min) to ensure the resin is strictly neutral, not basic.

-

Coupling: Dissolve 3.0 to 5.0 equivalents of the purified Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide in a minimal volume of anhydrous DMF. Add this solution directly to the resin. Do not add DIPEA or any other base.

-

Incubation: Agitate the reaction gently for 30 to 60 minutes at room temperature. Note: Prolonged reaction times (>2 hours) do not significantly improve yield but slightly increase the risk of background epimerization.

-

Cleavage & Analysis: Wash the resin with DMF and DCM. Cleave a micro-aliquot of the peptide from the resin using a standard TFA cocktail. Analyze via RP-HPLC to confirm the epimeric ratio (dr).

Performance Metrics & Data Presentation

The table below summarizes the quantitative impact of activation and coupling choices on the final conversion yield and stereointegrity of the resulting thiopeptide. Adhering to the optimized IBCF/NMM and base-free coupling protocol provides the only viable path to high diastereomeric excess.

| Activation Method | Coupling Base Condition | Conversion Yield (%) | Epimeric Ratio (dr) |

| HCTU / DIPEA | DIPEA (10 equiv) | > 95% | < 3:1 (Severe Epimerization) |

| IBCF / NMM | DIPEA (10 equiv) | ~ 78% | 2.5:1 (Degradation during coupling) |

| IBCF / NMM | Base-Free | ~ 85% | > 15:1 (Optimal Stereoretention) |

Table 1: Comparative metrics of thioamide incorporation strategies demonstrating the necessity of base-free coupling[2].

References

-

Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. The Journal of Organic Chemistry, 61(25), 9045-9048.[Link]

-

Mukherjee, S., Verma, H., & Chatterjee, J. (2015). Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support. Organic Letters, 17(12), 2984-2987.[Link]

Sources

Troubleshooting low coupling yields in thionopeptide synthesis with active esters

Welcome to the Technical Support Center for thionopeptide synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with precipitous drops in coupling yields when incorporating thioamides (C=S) into peptide backbones.

The fundamental challenge lies in the nucleophilicity of the thioamide sulfur . Unlike standard oxoamides, thioamides are known to interfere with the active esters formed during peptide synthesis due to their highly nucleophilic nature 1. This interference manifests as epimerization, desulfurization, or complete chain cleavage.

Below is our comprehensive, causality-driven guide to diagnosing and resolving these specific chemical challenges.

Diagnostic Workflow

Use the following decision tree to identify the mechanistic root cause of your low coupling yields before proceeding to the FAQs and protocols.

Diagnostic workflow for identifying and resolving low coupling yields in thionopeptide synthesis.

Troubleshooting FAQs

Q1: Why do I observe a mass loss corresponding to the entire N-terminal residue when coupling onto a peptide with an adjacent thioamide?

Causality: You are observing Edman-type degradation. When the N-terminal amine is acylated by the incoming active ester, the adjacent thioamide sulfur nucleophilically attacks the newly formed peptide bond. This forms a 5-membered thioazlactone intermediate that rapidly cleaves the peptide chain, resulting in the loss of the N-terminal residue [[1]](). Solution: Lower the reaction temperature to 0°C during the initial coupling phase to favor intermolecular amine attack over intramolecular sulfur attack. Strictly avoid excess base, which accelerates thioazlactone formation.

Q2: My C-terminal thioamide peptide shows massive epimerization (>30%) after activation and coupling. How can I suppress this?

Causality: Activation of a C-terminal carboxylate adjacent to a thioamide drastically increases the acidity of the alpha-proton. Furthermore, the thioamide sulfur reversibly cyclizes onto the active ester to form a thiazolone. This intermediate rapidly racemizes via enolization before the incoming amine can attack. Solution: Switch from standard uronium reagents (like HATU/HBTU) to PyNOP. Studies demonstrate that PyNOP and PyFOP give the best results for thioamide formation and suppress racemization, whereas reagents like PyBroP heavily favor oxoamide byproducts 2. Alternatively, utilize pre-formed pentafluorophenyl (Pfp) esters.

Q3: How can I synthesize larger thioamide-containing proteins if SPPS coupling yields remain too low?

Causality: Standard Fmoc-SPPS often fails for long thionopeptides due to cumulative acidolytic and basic degradation over multiple cycles. Solution: The authoritative workaround is Native Chemical Ligation (NCL). Because standard Boc-based on-resin thioester synthesis degrades thioamides, you must use a masked C-terminal thioester (such as the Dawson Nbz linker or CbPGo linker) that is revealed in situ [[3]](). This allows the thioamide to be incorporated into a short, high-yield fragment that is subsequently ligated to the rest of the protein.

Quantitative Data: Coupling Reagent Performance

Table 1: Comparative Efficacy of Coupling Reagents in Thionopeptide Synthesis

| Coupling System | Epimerization Risk | Thioazlactone Formation Risk | Typical Yield (%) | Mechanistic Causality |

| EDC / HOBt | High | High | 25 - 40% | Slow activation kinetics allow the nucleophilic thioamide sulfur to outcompete the intermolecular amine attack. |

| PyBOP / DIEA | Moderate | High | 40 - 60% | Strong basicity of DIEA deprotonates the thioamide, driving intramolecular cyclization and desulfurization. |

| Pfp Active Esters | Low | Moderate | 70 - 85% | Pre-formed active esters eliminate the need for in situ activation agents, reducing side-reactions. |

| PyNOP / Collidine | Low | Low | > 85% | Rapid coupling kinetics combined with a sterically hindered, mild base perfectly suppresses racemization 2. |

Self-Validating Experimental Protocol

Optimized Solution-Phase Coupling of Thioamide-Containing Fragments via PyNOP

Objective: Couple an Fmoc-protected amino acid to a peptide chain containing a thioamide without inducing Edman-type degradation or desulfurization.

Phase 1: Pre-activation of the Acyl Donor

-

Dissolve Fmoc-AA-OH (3.0 equiv) and PyNOP (3.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

-

Add 2,4,6-trimethylpyridine (collidine, 6.0 equiv) instead of standard DIEA.

-

Causality Note: Collidine is sterically hindered and significantly less basic than DIEA. This prevents premature deprotonation of the thioamide and subsequent thiazolone formation.

-

-

Stir for 3 minutes at room temperature to ensure complete active ester formation.

Phase 2: Coupling Reaction 4. Add the pre-activated ester solution to the resin-bound thioamide peptide (1.0 equiv). 5. React for 45 minutes at room temperature under gentle nitrogen agitation. Do not exceed 60 minutes, as prolonged exposure to basic conditions risks desulfurization.

Phase 3: Self-Validation (Micro-cleavage) 6. Withdraw approximately 5 mg of resin. Wash sequentially with DMF (3x) and DCM (3x), then dry under a stream of nitrogen. 7. Cleave the test aliquot using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. 8. Validation Check: Evaporate the TFA, dissolve in ACN/H₂O, and analyze via LC-MS.

-

Success Criterion: Dominant peak corresponding to the desired product mass [M+H]+.

-

Failure Criterion A: A mass corresponding to [M - N-terminal AA]+ indicates Edman-type degradation occurred. (Action: Lower coupling temp to 0°C).

-

Failure Criterion B: A mass of [M - 34 Da]+ indicates desulfurization to the oxoamide. (Action: Ensure anhydrous conditions and verify collidine purity).

Phase 4: Global Deprotection 9. Once validated, proceed with global cleavage of the bulk resin using optimized acidolytic deprotection conditions tailored for thioxo peptides 1.

References

-

Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides , ResearchGate, 1

-

Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies , PMC, 3

-

Recent development of peptide coupling reagents in organic synthesis , Uni-Kiel, 2

-

Contemporary Applications of Thioamides and Methods for their Synthesis , ChemRxiv, 4

Sources

Technical Support Center: Overcoming Steric Hindrance in Boc-ThionoSer(Bzl) Solid-Phase Couplings

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the unique challenges associated with the solid-phase synthesis of peptides containing Nα-Boc-O-benzyl-L-thionoserine (Boc-ThionoSer(Bzl)). The incorporation of thioamides into peptides offers valuable insights into peptide structure and function, but the steric bulk of the thionoamide group, combined with the benzyl side-chain protection on serine, often leads to significant hurdles in achieving efficient coupling.[1][2] This resource provides in-depth, experience-driven solutions to common problems, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling efficiency for Boc-ThionoSer(Bzl) is extremely low, as indicated by a strong positive Kaiser test. What is the primary cause and how can I resolve this?

A1: The primary culprit for low coupling efficiency is the significant steric hindrance presented by the Boc-ThionoSer(Bzl) residue. The bulky tert-butyloxycarbonyl (Boc) group, the benzyl (Bzl) side-chain protection, and the larger van der Waals radius of the sulfur atom in the thioamide all contribute to physically blocking the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[2] This leads to slow reaction kinetics and incomplete coupling.

Troubleshooting & Optimization:

-

Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. More potent activating agents are required to overcome the high activation energy of this sterically demanding coupling.

-

Uronium/Aminium Salts: Reagents like HATU and HBTU are highly effective for sterically hindered couplings.[3][4] They rapidly form activated esters, promoting faster reaction rates. PyBOP is another powerful phosphonium salt-based reagent known for its efficacy in difficult couplings.[3][4]

-

Acyl Fluorides: For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy. Acyl fluorides are highly reactive while minimizing steric bulk around the carbonyl carbon.[5]

-

-

Extended Coupling Times & Double Coupling: A single, standard coupling time may not be sufficient.

-

Protocol: After the initial coupling (e.g., 2-4 hours), perform a Kaiser test. If it is positive, repeat the coupling step with a fresh solution of activated Boc-ThionoSer(Bzl).

-

-

Solvent Composition: The choice of solvent can significantly impact reaction efficiency by influencing resin swelling and disrupting peptide aggregation.

-

Recommendation: While DMF is standard, incorporating N-Methyl-2-pyrrolidone (NMP) or a small percentage of DMSO (10-20%) can enhance solvation and break up secondary structures that may hinder coupling.[6]

-

Q2: I'm observing significant side products in my crude peptide, even with a negative Kaiser test after coupling Boc-ThionoSer(Bzl). What are the likely side reactions and how can I mitigate them?

A2: Even when the coupling appears complete, the unique reactivity of the thioamide group can lead to undesirable side reactions, particularly during subsequent synthetic steps.

Common Side Reactions:

-

Epimerization: The α-carbon of the thioamide residue is susceptible to racemization, especially under basic conditions used for neutralization (e.g., with DIEA).[7] The free N-pi electrons of the thioamide can facilitate this process.

-

Chain Scission during Acidolysis: The thioamide bond itself can be labile under the strong acidic conditions required for final cleavage from the resin (e.g., with HF or TFMSA).[8][9] This leads to fragmentation of the desired peptide.

-

Alkylation of the Thioamide Sulfur: The nucleophilic sulfur of the thioamide can be alkylated by carbocations generated during Boc deprotection or final cleavage.

Mitigation Strategies:

-

Minimize Base Exposure: Use in situ neutralization protocols where the neutralization and coupling steps occur simultaneously.[10] This reduces the time the deprotected amine is exposed to excess base. Consider using a weaker base like N-methylmorpholine (NMM) in place of DIEA.[6]

-

Thioimidate Protection: For multi-step syntheses where the thioamide is incorporated early, protecting the thioamide as a thioimidate can prevent both epimerization and acid-catalyzed degradation.[8][9][11] The thioimidate can be formed by reacting the thioamide with an alkylating agent and is later converted back to the thioamide under specific conditions.[12]

-

Optimized Cleavage Cocktails: When cleaving the peptide from the resin, use a well-designed scavenger cocktail to quench reactive carbocations. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust option for peptides with sensitive residues.[6] For thioamide-containing peptides, minimizing water in the cleavage cocktail is crucial to prevent hydrolysis of thioimidate protecting groups if used.[8][9]

Q3: The final HF cleavage and deprotection of my thionoserine-containing peptide is resulting in a complex mixture of products and low yield. What specific challenges does the thioamide present during this step?

A3: The final cleavage using strong acids like anhydrous hydrogen fluoride (HF) is a critical step where thioamide-containing peptides are particularly vulnerable.[13][14]

Challenges During HF Cleavage:

-

Acid Lability of the Thioamide Bond: The thioamide bond is more susceptible to acid-catalyzed hydrolysis and cleavage than a standard amide bond.[8][9]

-

Side-Chain Protecting Group Removal: The benzyl group on the serine side chain requires strong acid for removal, which can simultaneously degrade the thioamide.[15][16]

-

Modification of Sensitive Residues: Other sensitive residues in the peptide (e.g., Trp, Met) can be modified by byproducts generated during the harsh cleavage conditions.[17]

Solutions and Protocols:

-

Low-High HF Cleavage Procedure: This two-step method is highly recommended for peptides with sensitive functionalities like thioamides.

-